(2E)-2-[(4-bromophenyl)imino]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one
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Overview
Description
(2E)-2-[(4-bromophenyl)imino]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring substituted with bromophenyl and dichlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-bromophenyl)imino]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromoaniline with 2,3-dichlorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to yield the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-bromophenyl)imino]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
(2E)-2-[(4-bromophenyl)imino]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing into its potential as an anti-cancer agent, given its ability to inhibit certain enzymes involved in cell proliferation.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-2-[(4-bromophenyl)imino]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one exerts its effects involves binding to specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit enzymes critical for bacterial cell wall synthesis. In cancer research, it may target enzymes involved in DNA replication or repair, thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Used as an antimicrobial agent.
Domiphen bromide: Also used for its antimicrobial properties.
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in various industrial applications.
Uniqueness
What sets (2E)-2-[(4-bromophenyl)imino]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one apart is its unique combination of bromophenyl and dichlorobenzyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C16H11BrCl2N2OS |
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Molecular Weight |
430.1 g/mol |
IUPAC Name |
2-(4-bromophenyl)imino-5-[(2,3-dichlorophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11BrCl2N2OS/c17-10-4-6-11(7-5-10)20-16-21-15(22)13(23-16)8-9-2-1-3-12(18)14(9)19/h1-7,13H,8H2,(H,20,21,22) |
InChI Key |
JPORGMDGWOQHJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origin of Product |
United States |
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